N-(4-ethoxyphenyl)-2-fluoro-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide
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Overview
Description
N-(4-ethoxyphenyl)-2-fluoro-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with ethoxy, fluoro, methoxyphenyl, and piperazinyl groups, contributing to its unique chemical properties and potential biological activities.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-fluoro-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-fluoro-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-ethoxyphenylamine and 4-methoxyphenylpiperazine. These intermediates undergo various reactions, including sulfonylation and amidation, to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-fluoro-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-fluoro-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-methoxyphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide
- N-(4-ethoxyphenyl)-2-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide
- N-(4-ethoxyphenyl)-2-fluoro-5-[4-(4-methylphenyl)piperazin-1-yl]sulfonylbenzamide .
Uniqueness
N-(4-ethoxyphenyl)-2-fluoro-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O5S/c1-3-35-22-8-4-19(5-9-22)28-26(31)24-18-23(12-13-25(24)27)36(32,33)30-16-14-29(15-17-30)20-6-10-21(34-2)11-7-20/h4-13,18H,3,14-17H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKQIVDALTXHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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